molecular formula C14H11NOS2 B12283533 1-Thianthren-2-ylethanone oxime

1-Thianthren-2-ylethanone oxime

Cat. No.: B12283533
M. Wt: 273.4 g/mol
InChI Key: KCDSNOXSQOCEFY-OQLLNIDSSA-N
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Description

1-Thianthren-2-ylethanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from the condensation of hydroxylamine with aldehydes or ketones. This compound is particularly interesting due to its unique structure, which includes a thianthrene moiety—a sulfur-containing heterocycle. The presence of sulfur atoms in the thianthrene ring imparts distinct chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1-Thianthren-2-ylethanone oxime typically involves the reaction of 1-thianthren-2-ylethanone with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the oxime. The general reaction scheme is as follows:

1-Thianthren-2-ylethanone+NH2OHHCl1-Thianthren-2-ylethanone oxime+HCl\text{1-Thianthren-2-ylethanone} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} 1-Thianthren-2-ylethanone+NH2​OH⋅HCl→1-Thianthren-2-ylethanone oxime+HCl

In industrial settings, the synthesis can be optimized using microwave irradiation, which significantly reduces reaction time and improves yield. The use of silica gel as a catalyst in dry media under microwave conditions has been reported to be highly efficient .

Chemical Reactions Analysis

1-Thianthren-2-ylethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Thianthren-2-ylethanone oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Thianthren-2-ylethanone oxime involves its interaction with specific molecular targets. In the context of acetylcholinesterase reactivation, the oxime group binds to the enzyme’s active site, displacing the organophosphate inhibitor and restoring the enzyme’s activity. This process involves the formation of a covalent bond between the oxime and the enzyme, followed by hydrolysis to release the reactivated enzyme .

Comparison with Similar Compounds

1-Thianthren-2-ylethanone oxime can be compared to other oxime compounds such as pralidoxime, obidoxime, and methoxime. While these compounds share the common oxime functional group, their structures and applications differ:

The uniqueness of this compound lies in its thianthrene moiety, which imparts distinct chemical properties and expands its range of applications.

Properties

Molecular Formula

C14H11NOS2

Molecular Weight

273.4 g/mol

IUPAC Name

(NE)-N-(1-thianthren-2-ylethylidene)hydroxylamine

InChI

InChI=1S/C14H11NOS2/c1-9(15-16)10-6-7-13-14(8-10)18-12-5-3-2-4-11(12)17-13/h2-8,16H,1H3/b15-9+

InChI Key

KCDSNOXSQOCEFY-OQLLNIDSSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(C=C1)SC3=CC=CC=C3S2

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)SC3=CC=CC=C3S2

Origin of Product

United States

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